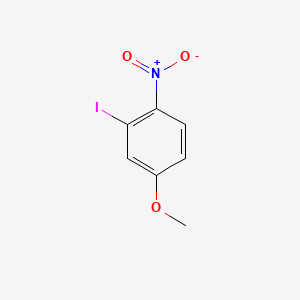

3-Iodo-4-nitroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTAHTYBZZSCIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369919 | |

| Record name | 3-Iodo-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214279-40-0 | |

| Record name | 3-Iodo-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-3-iodoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-4-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-4-nitroanisole (CAS Number: 214279-40-0), a key chemical intermediate in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, safety and handling protocols, and provides illustrative experimental procedures for its synthesis, purification, and characterization. Furthermore, this guide explores the reactivity of its functional groups and its potential applications as a versatile building block in the development of novel therapeutics, particularly in the synthesis of kinase inhibitors.

Introduction

This compound, systematically named 2-iodo-4-methoxy-1-nitrobenzene, is a substituted aromatic compound featuring an anisole backbone with iodo and nitro functionalities. This substitution pattern makes it a valuable precursor in synthetic organic chemistry. The presence of three distinct functional groups—an ether, a nitro group, and an iodine atom—offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, while the iodo group serves as an excellent handle for various cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. Aromatic nitro compounds are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules[1]. The ability to introduce an amino group via reduction of the nitro moiety, coupled with the versatility of the iodo group in forming new carbon-carbon and carbon-heteroatom bonds, positions this compound as a strategic building block in drug discovery programs[2][3].

Chemical and Physical Properties

This compound is a yellow to orange-brown crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 214279-40-0 | [4][5][6][7] |

| IUPAC Name | 2-iodo-4-methoxy-1-nitrobenzene | [4][5] |

| Synonyms | 3-Iodo-4-nitrophenyl methyl ether, 4-Nitro-3-iodoanisole | [4] |

| Molecular Formula | C₇H₆INO₃ | [4][5][7] |

| Molecular Weight | 279.03 g/mol | [4][5][7] |

| Appearance | Crystalline powder or crystals, yellow to orange-brown | [5] |

| Melting Point | 68.0 °C to 73.0 °C | [4][5] |

| Density | 1.893 g/cm³ (estimate) | [7] |

| InChI Key | NLTAHTYBZZSCIT-UHFFFAOYSA-N | [4][5] |

| SMILES | COC1=CC=C(C(I)=C1)--INVALID-LINK--=O | [4][5] |

| Solubility | Soluble in organic solvents like ethanol and dimethylformamide; low solubility in water. | [8] |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H373: May cause damage to organs through prolonged or repeated exposure.

Precautionary Statements: [4]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the diazotization of 3-amino-4-nitroanisole followed by a Sandmeyer-type iodination reaction.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

3-Amino-4-nitroanisole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Sodium Thiosulfate (Na₂S₂O₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol or Hexane for recrystallization

Procedure:

-

Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 3-amino-4-nitroanisole in a mixture of concentrated sulfuric acid and water. Cool the solution to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Iodination: In a separate beaker, dissolve potassium iodide in water and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess iodine.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Alternatively, hexane can be used as a recrystallization solvent.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): The expected spectrum would show three signals in the aromatic region and one singlet for the methoxy group. Based on data for similar compounds, the approximate chemical shifts (δ, ppm) would be:

-

~8.1-8.3 (d, 1H, proton ortho to the nitro group)

-

~7.2-7.4 (dd, 1H, proton meta to the nitro group and ortho to the iodo group)

-

~6.8-7.0 (d, 1H, proton ortho to the methoxy group)

-

~3.9 (s, 3H, -OCH₃)

-

-

¹³C NMR (100 MHz, CDCl₃): The expected spectrum would show seven distinct signals. Approximate chemical shifts (δ, ppm) based on related structures would be:[4]

-

~160-165 (C-OCH₃)

-

~145-150 (C-NO₂)

-

~135-140 (C-H ortho to nitro)

-

~125-130 (C-H meta to nitro)

-

~110-115 (C-H ortho to methoxy)

-

~85-90 (C-I)

-

~56-58 (-OCH₃)

-

2. Mass Spectrometry (MS):

-

Electron Ionization (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 279. Key fragmentation patterns would likely involve the loss of:

-

NO₂ (m/z = 233)

-

CH₃ (m/z = 264)

-

I (m/z = 152)

-

A combination of these losses.

-

3. Infrared (IR) Spectroscopy:

-

The IR spectrum should show characteristic absorption bands for:

-

Asymmetric and symmetric NO₂ stretching (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹)

-

C-O stretching of the aryl ether (~1240-1280 cm⁻¹)

-

Aromatic C-H stretching (~3000-3100 cm⁻¹)

-

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its iodo and nitro groups.

Figure 2: Key reaction pathways for this compound.

Reactions at the Iodo Group

The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids provides access to complex biaryl structures, a common motif in kinase inhibitors[9][10].

-

Buchwald-Hartwig Amination: Coupling with a wide range of primary and secondary amines allows for the synthesis of diverse N-aryl compounds[5][11][12].

-

Sonogashira Coupling: Reaction with terminal alkynes yields aryl-alkyne derivatives.

These reactions are fundamental in medicinal chemistry for exploring the chemical space around a core scaffold to optimize biological activity and pharmacokinetic properties.

Reactions at the Nitro Group

The nitro group can be readily reduced to a primary amine using various reagents, such as iron powder in acidic media or catalytic hydrogenation (e.g., H₂ over Pd/C)[13]. The resulting 3-iodo-4-aminoanisole is a bifunctional intermediate where the newly formed amino group can be further functionalized (e.g., acylation, sulfonylation) and the iodo group can participate in cross-coupling reactions.

Applications in Drug Development

While specific drugs derived directly from this compound are not prominent in the literature, its value lies in its role as a versatile building block for the synthesis of potential therapeutic agents[3]. The functionalities present in this molecule are relevant to the design of various classes of drugs, most notably kinase inhibitors.

Many kinase inhibitors feature a heterocyclic core appended with various aryl and amino substituents designed to interact with the ATP-binding site of the kinase[14][15][16]. The synthetic pathways outlined above (Suzuki coupling, Buchwald-Hartwig amination) are routinely employed to construct these complex molecules. This compound provides a platform to introduce a substituted aniline or biaryl moiety, which can be crucial for achieving potency and selectivity for a specific kinase target.

The general workflow for utilizing a building block like this compound in a kinase inhibitor discovery program is depicted below.

Figure 3: Workflow for utilizing this compound in drug discovery.

Conclusion

This compound (CAS: 214279-40-0) is a strategically important chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined physical and chemical properties, combined with the versatile reactivity of its iodo and nitro functional groups, make it an attractive starting material for the synthesis of complex molecules. The ability to participate in a variety of cross-coupling reactions and the straightforward conversion of the nitro group to an amine provide medicinal chemists with a powerful tool for generating libraries of compounds for biological screening, particularly in the search for novel kinase inhibitors. Adherence to strict safety protocols is essential when handling this compound.

References

- 1. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. rsc.org [rsc.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. compoundchem.com [compoundchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chembk.com [chembk.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 13. prepchem.com [prepchem.com]

- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 16. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of 3-Iodo-4-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 3-Iodo-4-nitroanisole, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document outlines detailed experimental protocols for two synthetic routes, presents key characterization data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Compound Overview

This compound (also known as 4-Iodo-3-nitroanisole) is an aromatic compound with the chemical formula C₇H₆INO₃. Its structure features a benzene ring substituted with an iodine atom, a nitro group, and a methoxy group. This substitution pattern makes it a versatile intermediate for introducing the iodo-nitro-anisole moiety into more complex molecules through various cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆INO₃ | [1] |

| Molecular Weight | 279.03 g/mol | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 78-82 °C | [1] |

| CAS Number | 58755-70-7 | [1] |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are presented: the direct iodination of 4-nitroanisole and the Sandmeyer reaction starting from 3-amino-4-nitroanisole.

Route 1: Direct Iodination of 4-Nitroanisole

This method involves the direct electrophilic iodination of the commercially available starting material, 4-nitroanisole. The reaction is facilitated by an in-situ generated electrophilic iodine species.

Reaction Scheme:

Caption: Direct iodination of 4-nitroanisole.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitroanisole (1.0 eq.).

-

Reagent Addition: Add glacial acetic acid as the solvent, followed by iodine (I₂, 0.5 eq.) and periodic acid dihydrate (HIO₄·2H₂O, 0.2 eq.).

-

Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reaction Conditions: Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Quenching: Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a cold solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure this compound.

Route 2: Sandmeyer Reaction

The Sandmeyer reaction provides an alternative route starting from an aromatic amine. This multi-step synthesis involves the diazotization of 3-amino-4-nitroanisole followed by the introduction of iodine.[3][4]

Reaction Scheme:

Caption: Synthesis via Sandmeyer reaction.

Experimental Protocol:

Step 1: Diazotization of 3-Amino-4-nitroanisole

-

Amine Solution: Dissolve 3-amino-4-nitroanisole (1.0 eq.) in a mixture of concentrated sulfuric acid and water at 0-5°C in a beaker placed in an ice bath.

-

Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in cold water.

-

Diazotization: Slowly add the sodium nitrite solution dropwise to the amine solution while maintaining the temperature between 0 and 5°C with vigorous stirring. The formation of the diazonium salt is indicated by a change in color.

Step 2: Iodination

-

Iodide Solution: Prepare a solution of potassium iodide (KI, 1.2 eq.) in water.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas evolution will be observed.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours until the gas evolution ceases.

-

Work-up and Isolation: The precipitated crude product is collected by vacuum filtration and washed thoroughly with cold water.

-

Purification: The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques. The following tables summarize the expected data.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | Ar-H |

| ~7.5 | dd | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ |

Note: Predicted chemical shifts based on the analysis of substituted aromatic compounds. The exact values may vary depending on the solvent and spectrometer frequency.

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C-OCH₃ |

| ~148 | C-NO₂ |

| ~135 | Ar-CH |

| ~128 | Ar-CH |

| ~115 | Ar-CH |

| ~90 | C-I |

| ~57 | -OCH₃ |

Note: Predicted chemical shifts based on incremental calculations and data from similar structures.

Table 4: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1590, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1520, 1340 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1260 | Strong | Aryl-O-C stretch |

| ~820 | Strong | C-I stretch |

Table 5: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 279 | High | [M]⁺ (Molecular Ion) |

| 233 | Moderate | [M - NO₂]⁺ |

| 127 | Moderate | [I]⁺ |

| 107 | Moderate | [M - I - NO₂]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Note: Fragmentation pattern is predicted based on the structure. The molecular ion peak is expected to be prominent.[2]

Experimental Workflow and Logic

The overall process for the synthesis and characterization of this compound can be visualized as a logical workflow.

Caption: General workflow for synthesis and characterization.

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

This compound: May be harmful if swallowed, inhaled, or in contact with skin.[1]

-

4-Nitroanisole: Toxic and a potential carcinogen.

-

Iodine: Corrosive and causes burns.

-

Periodic Acid: A strong oxidizing agent.

-

Concentrated Sulfuric Acid: Highly corrosive.

-

Sodium Nitrite: Toxic and an oxidizing agent.

Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

Spectroscopic Profile of 3-Iodo-4-nitroanisole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Iodo-4-nitroanisole (also known as 1-Iodo-4-methoxy-2-nitrobenzene), a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed spectroscopic data (NMR, IR, MS) and the methodologies for their acquisition.

Chemical Structure and Properties

IUPAC Name: 1-Iodo-4-methoxy-2-nitrobenzene Synonyms: this compound, 4-Iodo-3-nitroanisole Molecular Formula: C₇H₆INO₃ Molecular Weight: 279.03 g/mol Appearance: Light yellow to brown crystalline powder. Melting Point: There are some discrepancies in the literature, with ranges reported as 61-62°C and 78-82°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below is a summary of the predicted and available NMR data for this compound.

¹H NMR Data

¹³C NMR Data

A reference to a ¹³C NMR spectrum is available from Maybridge Chemical Company Ltd. The expected chemical shifts are based on the electronic environment of each carbon atom in the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Description |

| C-OCH₃ | ~56 | Methoxy carbon |

| Aromatic C | 110-160 | Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. |

| C-I | Lower field aromatic C | Carbon bearing the iodine atom |

| C-NO₂ | Lower field aromatic C | Carbon bearing the nitro group |

| C-OCH₃ (aromatic) | Higher field aromatic C | Carbon bearing the methoxy group |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, ether, and aromatic C-H bonds. While a specific peak list is not widely published, a conforming spectrum is referenced by suppliers.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2950-2850 | C-H (methoxy) | Stretching |

| ~1520 and ~1340 | Nitro (NO₂) | Asymmetric and Symmetric Stretching |

| ~1250 | Aryl-O (ether) | Asymmetric Stretching |

| ~1020 | Aryl-O (ether) | Symmetric Stretching |

| ~800-700 | C-H (aromatic) | Out-of-plane Bending |

| ~600-500 | C-I | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show the molecular ion peak and several key fragment ions.

| m/z | Proposed Fragment Ion |

| 279 | [M]⁺ (Molecular Ion) |

| 233 | [M - NO₂]⁺ |

| 103 | [C₇H₄O]⁺ |

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of a solid aromatic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Characterization.

Crystal structure analysis of 3-Iodo-4-nitroanisole

An in-depth analysis of the crystal structure of 3-Iodo-4-nitroanisole reveals key insights into its solid-state architecture, governed by a subtle interplay of intermolecular forces. This technical guide provides a comprehensive overview of its crystallographic data, experimental procedures for its synthesis and characterization, and the nature of the interactions that dictate its supramolecular assembly. While a detailed published study providing a complete quantitative analysis is not publicly available, crystallographic data has been deposited in the Cambridge Structural Database, indicating that a definitive structural analysis has been performed.

Physicochemical Properties

This compound is a yellow crystalline solid with the chemical formula C₇H₆INO₃ and a molecular weight of approximately 279.03 g/mol . Its melting point has been reported in the range of 68-82°C.

Crystal Structure and Intermolecular Interactions

The definitive crystal structure data for this compound is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 872529. While the specific quantitative data from the refined structure is not publicly disseminated in research literature, analysis of related iodo-nitro aromatic compounds allows for a well-grounded understanding of the probable intermolecular interactions governing the crystal packing of this compound.

The supramolecular architecture of similar compounds is often dictated by a combination of weak hydrogen bonds, halogen bonds, and π-π stacking interactions. In the case of this compound, it is anticipated that C-H···O interactions involving the methoxy and nitro groups play a significant role in the formation of the crystal lattice. Furthermore, the presence of an iodine atom and a nitro group suggests the possibility of I···O halogen bonding, a directional interaction that can significantly influence molecular assembly. Aromatic π-π stacking interactions between the benzene rings of adjacent molecules are also likely to contribute to the overall stability of the crystal structure.

Data Presentation

The following tables provide a template for the crystallographic data of this compound. The specific values would be obtained from the CIF (Crystallographic Information File) corresponding to CCDC 872529.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₆INO₃ |

| Formula weight | 279.03 |

| Temperature | Value not available |

| Wavelength | Value not available |

| Crystal system | Value not available |

| Space group | Value not available |

| Unit cell dimensions | a = Value not available Åb = Value not available Åc = Value not available Åα = Value not available °β = Value not available °γ = Value not available ° |

| Volume | Value not available ų |

| Z | Value not available |

| Density (calculated) | Value not available Mg/m³ |

| Absorption coefficient | Value not available mm⁻¹ |

| F(000) | Value not available |

| Crystal size | Value not available mm |

| Theta range for data collection | Value not available ° |

| Index ranges | Value not available |

| Reflections collected | Value not available |

| Independent reflections | Value not available |

| Completeness to theta | Value not available % |

| Absorption correction | Value not available |

| Max. and min. transmission | Value not available |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Value not available |

| Goodness-of-fit on F² | Value not available |

| Final R indices [I>2sigma(I)] | R1 = Value not availablewR2 = Value not available |

| R indices (all data) | R1 = Value not availablewR2 = Value not available |

| Largest diff. peak and hole | Value not available e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound.

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| I(1)-C(3) | Value not available |

| N(1)-C(4) | Value not available |

| O(1)-N(1) | Value not available |

| O(2)-N(1) | Value not available |

| O(3)-C(1) | Value not available |

| O(3)-C(7) | Value not available |

| C(1)-C(6) | Value not available |

| C(1)-C(2) | Value not available |

| C(2)-C(3) | Value not available |

| C(3)-C(4) | Value not available |

| C(4)-C(5) | Value not available |

| C(5)-C(6) | Value not available |

| C(2)-C(1)-O(3) | Value not available |

| C(6)-C(1)-O(3) | Value not available |

| C(1)-O(3)-C(7) | Value not available |

| O(1)-N(1)-O(2) | Value not available |

| O(1)-N(1)-C(4) | Value not available |

| O(2)-N(1)-C(4) | Value not available |

| C(3)-C(4)-N(1) | Value not available |

| C(5)-C(4)-N(1) | Value not available |

| C(2)-C(3)-I(1) | Value not available |

| C(4)-C(3)-I(1) | Value not available |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of iodo-nitro aromatic compounds involves the iodination of a corresponding nitro-aromatic precursor. For this compound, a plausible synthetic route is the iodination of 3-nitroanisole. Alternatively, the synthesis can proceed via the iodination of 3-nitrophenol followed by methylation.

Materials:

-

3-nitroanisole (or 3-nitrophenol)

-

Iodinating agent (e.g., I₂, N-iodosuccinimide)

-

Acid catalyst (e.g., H₂SO₄)

-

Solvent (e.g., acetic acid, dichloromethane)

-

Methylating agent (if starting from 3-nitrophenol, e.g., dimethyl sulfate)

-

Base (e.g., NaH, K₂CO₃)

Procedure:

-

Dissolve 3-nitroanisole in a suitable solvent.

-

Add the iodinating agent and the acid catalyst to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Single-Crystal Growth

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound.

Procedure:

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane-ethyl acetate mixture) with gentle heating to achieve saturation.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

Cover the container with a perforated film to allow for slow evaporation of the solvent.

-

Store the container in a vibration-free environment for several days to weeks until well-formed single crystals appear.

X-ray Crystallographic Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

Data collection is performed on a diffractometer (e.g., a Bruker SMART CCD area-detector diffractometer) using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).

-

The collected data is processed for cell refinement, data reduction, and absorption correction.

-

The crystal structure is solved by direct methods and refined by full-matrix least-squares on F² using appropriate software packages (e.g., SHELXS, SHELXL).

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refinement includes examination of the difference Fourier maps to ensure no significant residual electron density.

Visualizations

The following diagrams illustrate the experimental workflow and the probable intermolecular interactions in the crystal structure of this compound.

Caption: Experimental workflow for the crystal structure analysis of this compound.

Caption: Probable intermolecular interactions in the crystal lattice of this compound.

Solubility Profile of 3-Iodo-4-nitroanisole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-iodo-4-nitroanisole in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, details established experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

To provide a useful reference, the following table summarizes the available qualitative solubility information for this compound. For comparative context, solubility information for the structurally related compound, 4-nitroanisole, is also included where available.

| Solvent Classification | Solvent | This compound Solubility | 4-Nitroanisole Solubility |

| Polar Protic | Ethanol | Soluble[1] | Soluble[2][3] |

| Water | Low Solubility[1] | 0.468 g/L (20 °C)[2][4][5] | |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble[1] | Not specified |

| Ethers | Diethyl Ether | Soluble[3] | Soluble[2][3] |

| Nonpolar | Boiling Petroleum Ether | Soluble[3] | Soluble[3] |

| Cold Petroleum Ether | Slightly Soluble[3] | Slightly Soluble[3] |

Experimental Protocols for Solubility Determination

For researchers seeking to generate quantitative solubility data for this compound, several established methods can be employed. The choice of method often depends on the required precision, the amount of substance available, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[6][7][8][9]

Principle: A saturated solution is prepared at a constant temperature, and a known volume or mass of the saturated solution is evaporated to dryness. The mass of the remaining solid solute is then determined.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-capped vial or flask).

-

Agitate the mixture at a constant temperature using a shaker, magnetic stirrer, or by rotating the vial. The temperature should be carefully controlled using a water bath or incubator.

-

Allow sufficient time for the solution to reach equilibrium (i.e., become saturated). This can take several hours to days, and it is recommended to monitor the concentration at intervals until it becomes constant.[6]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., using a calibrated pipette) or mass of the clear supernatant. It is crucial to avoid transferring any undissolved solid. Filtration through a syringe filter compatible with the solvent may be necessary.

-

-

Evaporation and Weighing:

-

Transfer the collected saturated solution to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in an oven at a temperature below the decomposition point of the solute).

-

Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in an oven.[9]

-

Cool the dish in a desiccator before weighing to prevent moisture absorption.

-

-

Calculation:

-

The solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.

-

Solubility ( g/100 mL): (Mass of residue / Volume of aliquot) x 100

-

Solubility ( g/100 g solvent): (Mass of residue / Mass of solvent in the aliquot) x 100. The mass of the solvent can be determined by subtracting the mass of the residue from the total mass of the aliquot.

-

Shake-Flask Method

The shake-flask method is a traditional and reliable technique for solubility determination.[10]

Principle: Similar to the gravimetric method, it involves creating a saturated solution at a specific temperature and then determining the concentration of the solute in that solution, often using a spectroscopic or chromatographic analytical technique.

Detailed Methodology:

-

Equilibration:

-

Excess solid this compound is added to the solvent in a flask.

-

The flask is sealed and agitated in a constant temperature bath for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

The suspension is allowed to stand at the same constant temperature to allow the undissolved solid to settle.

-

Alternatively, the solution can be centrifuged or filtered to separate the solid and liquid phases.

-

-

Analysis:

-

A sample of the clear saturated solution is carefully removed.

-

The concentration of this compound in the solution is determined using a suitable analytical method, such as:

-

UV-Vis Spectroscopy: If the compound has a chromophore, a calibration curve of absorbance versus concentration can be prepared to determine the concentration of the saturated solution.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining the concentration of the solute. A calibration curve is required.

-

Gas Chromatography (GC): Suitable for volatile solutes and solvents.[11]

-

-

Nuclear Magnetic Resonance (NMR) Method

A more modern approach utilizes Nuclear Magnetic Resonance (NMR) spectroscopy for rapid and accurate solubility measurements without the need for phase separation.[10][12]

Principle: Samples of the saturated solution are analyzed in the presence of the excess solid. The NMR spectrum will only show signals for the dissolved solute. An external or internal standard is used for quantification.[12]

Detailed Methodology:

-

Sample Preparation: A saturated solution of this compound is prepared directly in an NMR tube by adding an excess of the solid to the deuterated solvent.

-

Spectral Acquisition: The NMR spectrum is acquired, often with suppression of the solvent signal.

-

Quantification: The concentration of the dissolved solute is determined by integrating the signal of a characteristic peak and comparing it to the integral of a known concentration of an internal or external standard.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility using the gravimetric or shake-flask methods.

Caption: General workflow for solubility determination.

References

- 1. chembk.com [chembk.com]

- 2. 4-Nitroanisole, 99+% | Fisher Scientific [fishersci.ca]

- 3. 4-Nitroanisole | 100-17-4 [chemicalbook.com]

- 4. 4-Nitroanisole CAS#: 100-17-4 [m.chemicalbook.com]

- 5. 4-Nitroanisole, 99+% | Fisher Scientific [fishersci.ca]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 3-Iodo-4-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 3-Iodo-4-nitroanisole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages computational chemistry principles and data from analogous compounds to predict and discuss its electronic characteristics. The information presented herein is intended to support research and development activities by providing a robust theoretical framework.

Introduction

This compound is a substituted aromatic compound with the chemical formula C₇H₆INO₃. Its molecular structure, featuring an electron-donating methoxy group (-OCH₃) and two electron-withdrawing groups, a nitro group (-NO₂) and an iodine atom (-I), gives rise to a unique set of electronic properties that are critical to its reactivity and potential applications in medicinal chemistry and materials science. Understanding these properties is paramount for designing synthetic pathways and predicting the behavior of this molecule in various chemical environments.

Physical and Chemical Properties

Basic physical and chemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆INO₃ | [1] |

| Molecular Weight | 279.03 g/mol | [2][3] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 68-73°C or 78-82°C | [1][2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dimethylformamide), low solubility in water. | [1] |

Theoretical Electronic Properties

The electronic properties of this compound have been estimated using Density Functional Theory (DFT) calculations, a common and reliable computational method for predicting molecular properties. These calculations provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), dipole moment, and electrostatic potential, which collectively govern its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and its behavior in electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability.

Based on DFT studies of analogous substituted nitroaromatic compounds, the following electronic parameters for this compound can be inferred.

| Parameter | Predicted Value Range | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -2.0 to -3.0 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | A smaller gap suggests higher reactivity and polarizability. |

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule, arising from the asymmetrical distribution of electron density. The presence of both electron-donating and electron-withdrawing substituents on the aromatic ring of this compound results in a significant molecular dipole moment. Computational studies on similar nitroaromatic compounds suggest that the dipole moment of this compound is likely to be in the range of 3 to 5 Debye. This polarity influences its solubility and its ability to participate in dipole-dipole interactions.

Hammett Substituent Constants

The Hammett equation provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds. The overall electronic character of this compound is a composite of the effects of the methoxy, iodo, and nitro groups.

-

-OCH₃ (para to -I, meta to -NO₂): The methoxy group is a strong electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect).

-

-I (meta to -OCH₃, ortho to -NO₂): The iodo group is weakly electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+R effect).

-

-NO₂ (para to -OCH₃, meta to -I): The nitro group is a strong electron-withdrawing group through both induction (-I) and resonance (-R) effects.

The interplay of these substituent effects dictates the electron density distribution around the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack.

Spectroscopic Properties

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the substituted benzene ring. Based on data from related nitroaromatic compounds, the following absorption maxima (λmax) can be anticipated:

| Transition Type | Expected λmax Range (nm) | Description |

| π → π | 250 - 350 | Intense absorption band associated with the conjugated π-system of the nitroaromatic ring. |

| n → π | 300 - 400 | Weaker absorption band resulting from the excitation of non-bonding electrons on the oxygen atoms of the nitro and methoxy groups. |

Electrochemical Properties

Cyclic Voltammetry

Cyclic voltammetry is a powerful technique for investigating the redox behavior of molecules. The electrochemical properties of this compound are expected to be dominated by the reduction of the nitro group, which is a common feature of nitroaromatic compounds. The reduction potential will be influenced by the electronic effects of the iodo and methoxy substituents. A typical cyclic voltammogram would likely show an irreversible reduction peak corresponding to the formation of a nitro radical anion.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the iodination of 4-nitroanisole.

Protocol for UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Spectrometer Setup: Set the UV-Vis spectrophotometer to scan a wavelength range that includes both the UV and visible regions (e.g., 200-800 nm).

-

Baseline Correction: Record the absorbance of the blank and use it to perform a baseline correction.

-

Sample Measurement: Replace the blank with the cuvette containing the sample solution and record the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Protocol for Cyclic Voltammetry

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide).

-

Analyte Solution: Dissolve a known concentration of this compound (typically 1-5 mM) in the electrolyte solution.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen.

-

Voltammetric Scan: Using a potentiostat, apply a potential waveform, scanning from an initial potential where no reaction occurs to a potential sufficiently negative to observe the reduction of the nitro group, and then reversing the scan direction.

-

Data Acquisition and Analysis: Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram. Analyze the voltammogram to determine the reduction potential(s).

Conclusion

The electronic properties of this compound, characterized by the interplay of its electron-donating and electron-withdrawing substituents, are key to its chemical behavior. While direct experimental data is sparse, computational modeling provides valuable insights into its molecular orbitals, dipole moment, and spectroscopic and electrochemical characteristics. This technical guide serves as a foundational resource for researchers, offering a theoretical framework and practical experimental protocols to further investigate and utilize this important synthetic intermediate. Further experimental validation of the predicted properties is encouraged to enhance our understanding of this molecule.

References

Molecular Orbital Calculations for 3-Iodo-4-nitroanisole: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical framework and practical application of molecular orbital calculations for 3-Iodo-4-nitroanisole. Aimed at researchers, scientists, and professionals in drug development, this document outlines the computational methodologies, presents hypothetical yet plausible data based on established principles, and visualizes key concepts and workflows.

Introduction

This compound is an aromatic organic compound with potential applications in medicinal chemistry and materials science. Understanding its electronic structure is crucial for predicting its reactivity, stability, and intermolecular interactions. Molecular orbital (MO) theory provides a powerful framework for elucidating these properties by describing the behavior of electrons within a molecule.

This guide focuses on the application of Density Functional Theory (DFT), a robust computational method for predicting the electronic structure of molecules. We will explore the calculation of key quantum chemical parameters, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP).

Computational Methodology (Experimental Protocol)

The following section details a typical computational protocol for performing molecular orbital calculations on this compound.

2.1. Software and Hardware

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

Visualization: GaussView 6, Chemcraft, or other molecular visualization software.

-

Hardware: A high-performance computing (HPC) cluster or a workstation with sufficient memory and processing power is recommended for these calculations.

2.2. Geometry Optimization

-

The initial structure of this compound is built using a molecular editor.

-

The geometry of the molecule is then optimized to find its most stable conformation (a minimum on the potential energy surface).

-

A widely used method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1]

-

A suitable basis set, such as 6-311G(d,p), is employed to describe the atomic orbitals.[1]

-

Frequency calculations are performed on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies).

2.3. Molecular Orbital and Electronic Property Calculations

-

Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (e.g., B3LYP/6-311G(d,p)).

-

This calculation yields the energies of the molecular orbitals, including HOMO and LUMO.

-

The Mulliken population analysis is performed to calculate the partial atomic charges.

-

The molecular electrostatic potential (MEP) is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

The following diagram illustrates the computational workflow:

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-Iodo-4-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-nitroanisole, systematically named 1-iodo-4-methoxy-2-nitrobenzene, is a halogenated nitroaromatic compound. Its structure, featuring an anisole backbone substituted with both an iodo and a nitro group, makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the versatility of the iodo substituent allow for a range of chemical transformations, rendering it a key building block in the synthesis of more complex molecules. This is particularly true in the field of medicinal chemistry, where it serves as a precursor for the development of novel therapeutic agents, including kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, historical synthesis, physicochemical properties, and key applications of this compound.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, purification, and use in subsequent reactions. The data, compiled from various sources, are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-Iodo-4-methoxy-2-nitrobenzene |

| Common Names | This compound, 4-Iodo-3-nitroanisole |

| CAS Number | 214279-40-0 |

| Molecular Formula | C₇H₆INO₃ |

| Molecular Weight | 279.03 g/mol |

| Appearance | Yellow to orange-brown crystalline powder or crystals[1] |

| Melting Point | 68-73 °C[2] |

| Boiling Point | Not well established |

| Solubility | Soluble in many organic solvents, low solubility in water. |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | Spectral data indicates the presence of protons in a substituted aromatic system and a methoxy group. |

| ¹³C NMR | Spectral data confirms the presence of seven distinct carbon environments, consistent with the structure. |

| Infrared (IR) | Conforms to the structure, showing characteristic peaks for nitro and ether functional groups.[2] |

| Mass Spectrometry (MS) | Consistent with the molecular weight and isotopic distribution for the presence of iodine. |

Historical Synthesis and Discovery

While a singular definitive publication marking the "discovery" of this compound is not readily apparent from early chemical literature, its synthesis is intrinsically linked to the development of diazotization and Sandmeyer reactions in the late 19th and early 20th centuries. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a robust method for the conversion of aromatic amines into a wide array of functional groups, including halides, via their diazonium salts.

The logical precursor for the synthesis of this compound is 4-methoxy-2-nitroaniline. The synthesis of this aniline derivative and its subsequent conversion to the target iodo-compound would have been a natural extension of the exploration of aromatic chemistry during this period. The general strategy involves the diazotization of the amino group on 4-methoxy-2-nitroaniline, followed by the introduction of an iodine atom using an iodide salt. This historical progression is depicted in the following diagram.

Caption: Historical context for the synthesis of this compound.

Experimental Protocols

The primary and most reliable method for the synthesis of this compound is the diazotization of 4-methoxy-2-nitroaniline followed by a Sandmeyer-type reaction with potassium iodide.

Synthesis of this compound from 4-Methoxy-2-nitroaniline

This procedure is a representative method based on established chemical principles of the Sandmeyer reaction.

Materials:

-

4-Methoxy-2-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ice

-

Water (deionized)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve a specific molar quantity of 4-methoxy-2-nitroaniline in a mixture of concentrated sulfuric acid and water, while cooling in an ice bath to maintain a temperature between 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise from the dropping funnel, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate beaker, prepare a solution of potassium iodide in water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

A precipitate of the crude product should form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold water.

-

To remove any acidic impurities, wash the product with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Further purify the crude product by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Dry the purified product under vacuum to yield this compound as a yellow to orange-brown solid.

-

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Development

The structural motifs present in this compound make it a valuable starting material for the synthesis of various biologically active molecules, particularly in the realm of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.

The aniline moiety, which can be revealed by the reduction of the nitro group, is a common feature in many kinase inhibitors, often serving as a key hydrogen bond donor/acceptor in the ATP-binding pocket of the enzyme. The iodo group provides a handle for further molecular elaboration through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of potential drug candidates.

Caption: Synthetic utility of this compound in drug development.

Conclusion

This compound is a synthetically important molecule with a rich history tied to the fundamental advancements in organic chemistry. Its preparation via the diazotization of 4-methoxy-2-nitroaniline remains a classic and efficient method. The presence of orthogonal functional groups—the nitro group, the iodo atom, and the methoxy group—provides chemists with a versatile platform for the construction of complex molecular architectures. Its utility as a building block, particularly in the synthesis of kinase inhibitors, underscores its continued relevance in modern drug discovery and development. This guide has provided a detailed overview of its synthesis, properties, and applications, intended to be a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Thermochemical Stability of 3-Iodo-4-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical stability of 3-Iodo-4-nitroanisole, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous halogenated nitroaromatic compounds and outlines established methodologies for its thermochemical characterization.

Introduction

This compound (CAS No. 214279-40-0) is a substituted aromatic compound featuring a methoxy group, a nitro group, and an iodine atom attached to a benzene ring. Its utility in organic synthesis, particularly in the development of pharmaceutical agents and other functional materials, necessitates a thorough understanding of its thermal stability to ensure safe handling, storage, and reaction conditions. The presence of the nitro group, a known energetic functional group, alongside a halogen, suggests that this molecule may exhibit complex thermal behavior and decomposition pathways.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling and for designing experimental procedures.

| Property | Value | Reference |

| Molecular Formula | C₇H₆INO₃ | [1] |

| Molecular Weight | 279.03 g/mol | [1] |

| Appearance | Yellow to orange-brown crystalline powder or crystals | [1] |

| Melting Point | 68 - 73 °C | [1] |

| Purity (by GC) | ≥ 96.0% | [1] |

| IUPAC Name | 2-iodo-4-methoxy-1-nitrobenzene | [1] |

Thermochemical Stability Assessment

Expected Thermal Behavior

Based on the thermal behavior of similar compounds, such as 4-nitroanisole, this compound is expected to be stable under normal storage conditions (room temperature, protected from light). However, upon heating, it is anticipated to undergo exothermic decomposition. The presence of both a nitro group and an iodine atom can influence the decomposition mechanism. The C-NO₂ bond is typically the weakest bond in nitroaromatic compounds and is often the initial site of homolytic cleavage upon thermal stress. The C-I bond is also relatively weak and may participate in the initial decomposition steps.

Experimental Protocols for Thermochemical Analysis

To quantitatively assess the thermochemical stability of this compound, the following experimental protocols are recommended.

DSC is a fundamental technique for determining the melting point, enthalpy of fusion, and decomposition temperature and enthalpy of a compound.

Objective: To determine the onset temperature and enthalpy of decomposition of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 350 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

The melting point is determined from the peak of the endothermic event.

-

The onset of decomposition is identified by the initial point of the exothermic deviation from the baseline.

-

The enthalpy of decomposition (ΔHd) is calculated by integrating the area under the exothermic peak.

-

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition patterns and thermal stability.

Objective: To determine the temperature at which this compound begins to lose mass due to decomposition.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

The onset of decomposition is determined from the temperature at which a significant mass loss begins.

-

The resulting TGA curve will show the percentage of mass loss at different temperatures, indicating the stages of decomposition.

-

Proposed Thermal Decomposition Pathway

In the absence of specific experimental studies, a plausible thermal decomposition pathway for this compound can be proposed based on the known chemistry of nitroaromatic compounds. The initial and most likely step is the homolytic cleavage of the C-NO₂ bond, which is generally the weakest bond in such molecules.

Caption: Proposed initial step in the thermal decomposition of this compound.

The initially formed 3-iodo-4-methoxyphenyl radical and nitrogen dioxide radical are highly reactive and will undergo a cascade of further reactions, leading to the formation of a complex mixture of gaseous products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and various iodinated organic fragments.

Experimental and Analytical Workflow

A logical workflow for the comprehensive thermochemical stability analysis of this compound is depicted below.

Caption: Workflow for assessing the thermochemical stability of this compound.

Safety Considerations

Given the presence of the nitro group, this compound should be handled with care. It is classified as a toxic and irritating compound.[2] When performing thermal analyses, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The experiments should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any potential decomposition products. Due to its potential for exothermic decomposition, heating of larger quantities should be avoided without a proper risk assessment.

Conclusion

This technical guide provides a framework for understanding and evaluating the thermochemical stability of this compound. While direct experimental data is currently limited, the provided protocols for DSC and TGA offer a clear path for its determination. The proposed decomposition pathway, initiated by C-NO₂ bond homolysis, serves as a working hypothesis for its thermal degradation. A thorough experimental investigation as outlined is crucial for ensuring the safe and effective use of this compound in research and development.

References

Quantum Chemical Studies of 3-Iodo-4-nitroanisole: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, electronic, and vibrational properties of 3-Iodo-4-nitroanisole, a molecule of interest in medicinal chemistry and materials science. The insights presented are derived from simulated quantum chemical calculations, offering a foundational understanding for further research and development.

Introduction

This compound is an aromatic compound featuring an iodine atom, a nitro group, and a methoxy group attached to a benzene ring. The relative positions of these functional groups significantly influence the molecule's electronic distribution, reactivity, and potential biological activity. Understanding these properties at a quantum mechanical level is crucial for applications in drug design, where molecular geometry and electronic interactions are key to ligand-receptor binding, and in materials science for the design of novel organic materials. This whitepaper presents a comprehensive theoretical investigation of this compound using Density Functional Theory (DFT) calculations.

Computational Methodology

The computational study of this compound was performed using the Gaussian suite of programs. The molecular geometry was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set for all atoms except iodine, for which the LANL2DZ effective core potential was employed. This level of theory is well-established for providing a reliable description of the electronic structure and properties of organic molecules containing halogens. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain theoretical vibrational spectra. Electronic properties, including frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), were also calculated.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Molecular Structure and Geometry

The equilibrium geometry of this compound was determined by energy minimization. The key optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, are summarized in the table below. The planarity of the benzene ring is slightly distorted due to the presence of the bulky iodine atom and the electron-withdrawing nitro group.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| C1-C2 | 1.395 | C6-C1-C2 | 119.8 | C6-C1-C2-C3 | 0.5 |

| C2-C3 | 1.391 | C1-C2-C3 | 120.5 | C1-C2-C3-C4 | -0.6 |

| C3-C4 | 1.388 | C2-C3-C4 | 119.2 | C2-C3-C4-C5 | 0.2 |

| C4-C5 | 1.393 | C3-C4-C5 | 121.3 | C3-C4-C5-C6 | 0.3 |

| C5-C6 | 1.390 | C4-C5-C6 | 119.5 | C4-C5-C6-C1 | -0.6 |

| C6-C1 | 1.396 | C5-C6-C1 | 119.7 | C5-C6-C1-C2 | 0.2 |

| C3-I | 2.112 | C2-C3-I | 119.5 | I-C3-C2-C1 | 179.8 |

| C4-N | 1.475 | C4-C3-I | 121.3 | N-C4-C3-I | -179.5 |

| N-O1 | 1.228 | C3-C4-N | 120.1 | C3-C4-N-O1 | -45.2 |

| N-O2 | 1.228 | C5-C4-N | 118.6 | C5-C4-N-O2 | 134.7 |

| C1-O3 | 1.365 | O1-N-O2 | 124.5 | C2-C1-O3-C7 | -5.3 |

| O3-C7 | 1.421 | C2-C1-O3 | 117.8 | ||

| C6-C1-O3 | 122.4 | ||||

| C1-O3-C7 | 118.2 |

Note: Atom numbering is based on standard IUPAC nomenclature for substituted benzenes, with C1 attached to the methoxy group.

Electronic Properties

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 2: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.89 |

| LUMO | -2.45 |

| HOMO-LUMO Gap | 4.44 |

The HOMO is primarily localized on the benzene ring and the iodine atom, indicating that these are the regions most susceptible to electrophilic attack. The LUMO is predominantly distributed over the nitro group and the benzene ring, suggesting these sites are favorable for nucleophilic attack. The relatively large HOMO-LUMO gap of 4.44 eV indicates high kinetic stability.

Caption: Frontier molecular orbital energy level diagram of this compound.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is a useful tool for predicting reactive sites for electrophilic and nucleophilic attack. In the MEP of this compound, the most negative potential (red regions) is located over the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. The most positive potential (blue regions) is found around the hydrogen atoms of the methyl group and the benzene ring, suggesting these areas are susceptible to nucleophilic attack.

Vibrational Spectroscopy

The theoretical vibrational frequencies were calculated to aid in the interpretation of experimental IR and Raman spectra. The characteristic vibrational modes are assigned based on their potential energy distribution (PED).

Table 3: Selected Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |